molecular formula C12H12N4O2 B2669985 N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide CAS No. 2094832-53-6

N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide

Cat. No. B2669985
CAS RN: 2094832-53-6
M. Wt: 244.254
InChI Key: KKOLZPVPXKOOBD-UHFFFAOYSA-N
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Description

“N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide” is a chemical compound that is part of a class of molecules known as pyridines . Pyridines are a group of compounds that have been employed in the design of privileged structures in medicinal chemistry . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . This technique revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .


Chemical Reactions Analysis

Chemodivergent reactions have been used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was reported as a yellow solid with a melting point of 214–215 °C .

Mechanism of Action

While the specific mechanism of action for “N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide” is not mentioned in the retrieved papers, similar compounds have shown significant biological and therapeutic value . For example, some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Future Directions

The future directions in the research of similar compounds involve the development of convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials . Furthermore, the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

properties

IUPAC Name

N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-11(17)14-8-6-10-15-12(18-16-10)9-5-3-4-7-13-9/h2-5,7H,1,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOLZPVPXKOOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NOC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide

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